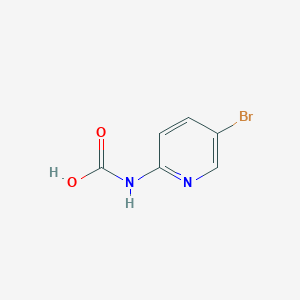

(5-Bromopyridin-2-yl)carbamic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrN2O2 |

|---|---|

Molecular Weight |

217.02 g/mol |

IUPAC Name |

(5-bromopyridin-2-yl)carbamic acid |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-1-2-5(8-3-4)9-6(10)11/h1-3H,(H,8,9)(H,10,11) |

InChI Key |

KDXFYIPBNUUBPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Br)NC(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 5 Bromopyridin 2 Yl Carbamic Acid

Reactivity of the Carbamate (B1207046) Moiety

The carbamate group (-NHCOOH) is a pivotal functional group in (5-Bromopyridin-2-yl)carbamic acid, exhibiting a range of reactive pathways.

Hydrolysis and Decarboxylation Pathways

The carbamic acid is susceptible to hydrolysis, a reaction that involves the cleavage of the C-O bond, which can be followed by decarboxylation. This process ultimately leads to the formation of 2-amino-5-bromopyridine (B118841). The stability of the carbamic acid is often pH-dependent, with acidic or basic conditions typically accelerating these degradation pathways. While specific mechanistic studies on the hydrolysis and decarboxylation of this compound itself are not extensively detailed in the provided results, the general reactivity of carbamic acids suggests that the lone pair of electrons on the nitrogen can facilitate the elimination of carbon dioxide, particularly upon protonation of the carbonyl oxygen.

Nucleophilic and Electrophilic Reactions at the Carbamate Nitrogen

The nitrogen atom of the carbamate moiety in this compound possesses nucleophilic character due to its lone pair of electrons. However, the electron-withdrawing nature of the adjacent carbonyl group and the pyridine (B92270) ring diminishes this nucleophilicity compared to a simple amine. Despite this, the carbamate nitrogen can participate in nucleophilic reactions. For instance, enamides and enecarbamates, which are structurally related, have been shown to act as nucleophiles in the presence of Lewis acid catalysts, reacting with electrophiles like glyoxylates and N-acylimino esters. nih.gov This suggests that under appropriate conditions, the carbamate nitrogen of this compound could engage in similar transformations.

Conversely, the carbamate nitrogen can also undergo electrophilic reactions, particularly after deprotonation. The resulting anion is a more potent nucleophile. Furthermore, the carbamate can be a precursor to isocyanates through thermal or chemical means, which are highly reactive electrophiles themselves and can readily react with a variety of nucleophiles.

Reactivity of the Bromine Atom on the Pyridine Ring

The bromine atom at the 5-position of the pyridine ring is a key site for synthetic modifications, primarily through cross-coupling and nucleophilic substitution reactions.

Cross-Coupling Reactions for C-C Bond Formation

The carbon-bromine bond in this compound is a versatile handle for the formation of new carbon-carbon bonds via transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for constructing complex molecular architectures. The general mechanism for palladium-catalyzed cross-coupling involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Several named cross-coupling reactions are applicable, including:

Suzuki-Miyaura Coupling: This reaction utilizes an organoboron reagent (boronic acid or ester) as the nucleophile. It is widely employed due to the stability and low toxicity of the boron reagents. For instance, the Suzuki-Miyaura reaction has been successfully used in the synthesis of various pyridine derivatives. nih.govmdpi.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This method is highly effective for the synthesis of arylalkynes.

Negishi Coupling: This reaction employs an organozinc reagent as the nucleophile. Organozinc compounds are highly reactive, often allowing for milder reaction conditions. nih.gov

Hiyama Coupling: This reaction uses an organosilicon compound as the nucleophile. The activation of the silicon reagent is typically achieved with a fluoride (B91410) source. mdpi.com

The efficiency and outcome of these cross-coupling reactions can be influenced by various factors, including the choice of catalyst, ligand, base, and solvent.

Table 1: Examples of Cross-Coupling Reactions on Bromopyridine Systems

| Coupling Reaction | Catalyst/Ligand | Nucleophile | Product Type | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | Biaryl | mdpi.com |

| Suzuki-Miyaura | Pd(OAc)₂/Buchwald-type ligands | Arylboronic acid | Biaryl | nih.gov |

| Sonogashira | Pd/Cu catalysts | Terminal alkyne | Arylalkyne | N/A |

| Negishi | Pd or Ni catalysts | Organozinc reagent | Alkyl/Aryl-substituted pyridine | nih.gov |

| Hiyama | Pd(OAc)₂/DABCO | Phenyl trimethoxysilane | Biaryl | mdpi.com |

Reactivity of the Pyridine Nitrogen

The pyridine nitrogen is basic and can be protonated by acids to form a pyridinium (B92312) salt. researchgate.net This protonation significantly alters the electronic properties of the ring, making it even more electron-deficient and thus more susceptible to nucleophilic attack. Conversely, electrophilic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom. uoanbar.edu.iq

The pyridine nitrogen can also act as a nucleophile and a ligand. It can be alkylated or acylated, and it readily coordinates to transition metals. This coordination is a key step in many catalytic cycles, including the cross-coupling reactions mentioned previously. The formation of a transient η⁶-pyridine complex with a ruthenium(II) catalyst, for instance, has been shown to facilitate SNAr reactions. thieme-connect.de Furthermore, the pyridine nitrogen can be oxidized to form a pyridine-N-oxide. uoanbar.edu.iq This transformation can alter the reactivity of the pyridine ring, sometimes facilitating substitutions that are otherwise difficult to achieve. researchgate.net

Table 2: Summary of Reactive Sites and Their Characteristic Reactions

| Reactive Site | Type of Reaction | Key Features |

| Carbamate Moiety | Hydrolysis, Decarboxylation, Nucleophilic/Electrophilic Reactions | Leads to amine formation; nitrogen can act as a nucleophile or be a precursor to electrophilic isocyanates. |

| Bromine Atom | Cross-Coupling Reactions (Suzuki, Sonogashira, etc.), Nucleophilic Aromatic Substitution | Versatile site for C-C bond formation; SNAr is possible but less favored than at 2/4-positions. |

| Pyridine Nitrogen | Protonation, Nucleophilic Attack, Coordination to Metals, Oxidation | Basic and nucleophilic; influences ring reactivity and participates in catalysis. |

Complexation and Coordination Chemistry Studies

While dedicated studies on the complexation and coordination chemistry of this compound are not extensively documented, the presence of the 2-aminopyridine (B139424) moiety suggests a strong potential for this molecule to act as a ligand in coordination chemistry. 2-Aminopyridine and its derivatives are known to coordinate with a variety of metal ions. pvpcollegepatoda.org

The coordination is primarily expected to occur through the pyridine ring nitrogen and, potentially, the exocyclic amino nitrogen of the carbamic acid group, allowing it to act as a bidentate ligand. pvpcollegepatoda.org The formation of stable chelate rings with metal centers is a common feature of such ligands. pvpcollegepatoda.org The electronic properties of the pyridine ring, influenced by the electron-withdrawing bromo group at the 5-position, would modulate the Lewis basicity of the pyridine nitrogen, which in turn affects the stability and properties of the resulting metal complexes.

Compounds derived from 2-aminopyridine are versatile ligands for supporting metal-metal bonded complexes. researchgate.net It is plausible that this compound or its derivatives could be employed in the synthesis of novel coordination polymers or discrete metal-ligand complexes with interesting structural and electronic properties. The specific coordination mode would likely depend on the metal ion, the reaction conditions, and the stability of the carbamic acid group under those conditions. Given the inherent instability of carbamic acids, it is also possible that in situ decarboxylation could lead to the formation of complexes with 2-amino-5-bromopyridine.

Protonation Equilibria and Basicity Characterization

The basicity of this compound is influenced by the nitrogen atoms in the pyridine ring and the amino group. The protonation equilibria are crucial for understanding its reactivity and potential biological interactions. The pKa values of substituted pyridines are well-correlated with the electronic effects of the substituents.

The pyridine nitrogen in 2-aminopyridine has a pKa of approximately 6.71. researchgate.net The presence of a bromine atom at the 5-position, being an electron-withdrawing group, is expected to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa compared to unsubstituted 2-aminopyridine. Conversely, the carbamic acid group, -NHCOOH, can also influence the basicity. The nitrogen of the amino group in a carbamic acid is generally not basic due to the resonance delocalization of the lone pair with the carbonyl group. wikipedia.org

The initial site of protonation in N'-pyridyl-substituted amidines, which bear some resemblance to the structure of this compound, has been shown to be the exocyclic imino nitrogen rather than the pyridyl nitrogen. However, for this compound, the primary basic center is anticipated to be the pyridine ring nitrogen. The carbamic acid itself is an acidic functional group and will deprotonate at higher pH values. The instability of the carbamic acid moiety, which readily decomposes to an amine and carbon dioxide, further complicates the experimental determination of its pKa values. wikipedia.org

Table 1: Expected pKa Trends for Substituted Pyridines

| Compound | Substituent at 5-position | Expected pKa relative to 2-Aminopyridine | Rationale |

| 2-Aminopyridine | -H | 6.71 (reference) | Baseline basicity of the 2-aminopyridine scaffold. researchgate.net |

| 2-Amino-5-bromopyridine | -Br | Lower | The electron-withdrawing inductive effect of bromine decreases the electron density on the pyridine nitrogen, reducing its basicity. |

| This compound | -Br, -NHCOOH | Lower | The combined electron-withdrawing effects of the bromo and carbamoyl (B1232498) groups are expected to significantly decrease the basicity of the pyridine nitrogen. |

Mechanistic Elucidation of Key Chemical Transformations Involving this compound

Detailed mechanistic studies elucidating key chemical transformations specifically involving this compound have not been identified in the surveyed scientific literature. The inherent instability of carbamic acids often means they are generated in situ as transient intermediates. wikipedia.org For instance, the hydrolysis of a carbamate ester would proceed through the corresponding carbamic acid, which then rapidly decarboxylates to yield the amine. wikipedia.org

Any mechanistic investigation of reactions involving this compound would need to consider its facile decomposition to 2-amino-5-bromopyridine and carbon dioxide. This decomposition pathway is a key chemical transformation in itself. The mechanism of this decarboxylation is believed to proceed through a zwitterionic intermediate in some cases, although this is highly unstable. wikipedia.org

Reactions involving the pyridine ring, such as nucleophilic aromatic substitution, would be influenced by the electronic nature of the bromo and carbamic acid substituents. However, without specific experimental studies, any proposed mechanisms would remain speculative.

Derivatization and Functionalization Studies of 5 Bromopyridin 2 Yl Carbamic Acid

Synthesis of Novel Alkyl and Aryl Esters of (5-Bromopyridin-2-yl)carbamic Acid

The synthesis of esters from this compound is a fundamental step towards creating a library of diversified compounds. The tert-butyl ester, specifically tert-butyl (5-bromopyridin-2-yl)carbamate, is a commonly utilized intermediate due to the protective nature of the tert-butoxycarbonyl (Boc) group, which can be readily removed under acidic conditions. orgsyn.org

The general synthesis of carbamates can be achieved through various methods. For instance, the reaction of an alcohol with an isocyanate is a common route. In the context of tertiary alcohols, such as tert-butanol, direct synthesis can be challenging. However, procedures involving the reaction of sodium t-butoxide with phosgene (B1210022) and thionyl chloride, followed by treatment with aqueous ammonia, have been reported, albeit with modest yields. orgsyn.org A more refined approach involves the use of diphenylphosphoryl azide (B81097) with a carboxylic acid in the presence of an alcohol, a method that has been successfully applied to synthesize complex carbamates. nih.gov

While specific literature detailing a broad range of alkyl and aryl esters of this compound is not abundant, the principles of esterification are well-established. The synthesis of such esters would likely proceed via the activation of the carbamic acid followed by reaction with the corresponding alcohol or phenol.

Table 1: Representative Esters of this compound

| Ester Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Synthetic Precursors |

| tert-Butyl (5-bromopyridin-2-yl)carbamate | C10H13BrN2O2 | 273.13 | 2-Amino-5-bromopyridine (B118841), Di-tert-butyl dicarbonate (B1257347) |

| Phenyl (5-bromopyridin-2-yl)carbamate | C12H9BrN2O2 | 293.12 | 2-Amino-5-bromopyridine, Phenyl chloroformate |

| Methyl (5-bromopyridin-2-yl)carbamate | C7H7BrN2O2 | 231.05 | 2-Amino-5-bromopyridine, Methyl chloroformate |

Transformations Involving the Bromine Substituent to Introduce Diverse Functionalities

The bromine atom at the 5-position of the pyridine (B92270) ring is a key handle for introducing molecular diversity through various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are powerful tools for this purpose. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino functionalities.

For instance, tert-butyl (5-bromopyrazin-2-yl)carbamate, a structural analogue, readily participates in palladium-catalyzed cross-coupling reactions. It is highly probable that tert-butyl (5-bromopyridin-2-yl)carbamate exhibits similar reactivity, allowing for the synthesis of a diverse library of substituted pyridine derivatives. The Suzuki-Miyaura coupling, for example, would involve the reaction of the bromo-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to yield the corresponding aryl- or heteroaryl-substituted pyridine.

The bioisosteric replacement of the bromine atom is another important transformation. thieme-connect.comcambridgemedchemconsulting.com For example, replacing bromine with a different functional group that retains similar biological activity but possesses improved physicochemical properties is a common strategy in medicinal chemistry.

Modifications of the Carbamate (B1207046) Nitrogen for Structural Diversification

The nitrogen atom of the carbamate functionality offers another site for structural modification, although it is generally less reactive than the bromine substituent. N-alkylation or N-arylation of the carbamate can be achieved under specific conditions, leading to the formation of tertiary carbamates. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its biological activity and pharmacokinetic profile.

Furthermore, the carbamate nitrogen can participate in intramolecular reactions. For example, in the synthesis of more complex molecules, the carbamate nitrogen can act as a nucleophile, attacking an electrophilic center within the same molecule to form a new ring system.

Cyclization Reactions and Formation of Fused Heterocyclic Systems from this compound

This compound and its parent amine, 2-amino-5-bromopyridine, are valuable precursors for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. The amino group, either free or as part of the carbamate, can participate in cyclization reactions with various reagents to construct fused rings such as imidazo[1,2-a]pyridines and triazolo[1,5-a]pyridines. organic-chemistry.orgorganic-chemistry.orgrsc.org

The synthesis of imidazo[1,2-a]pyridines often involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone or a related species. organic-chemistry.orgresearchgate.netnih.gov For example, the reaction of 2-amino-5-bromopyridine with an α-bromoketone would lead to the formation of a 6-bromoimidazo[1,2-a]pyridine (B40293) derivative. The bromine atom can then be further functionalized as described in section 4.2. Similarly, triazolo[1,5-a]pyridines can be synthesized from 2-aminopyridines through cyclization with reagents containing a nitrogen-nitrogen bond. organic-chemistry.orgnih.gov

Table 2: Examples of Fused Heterocyclic Systems Derived from 2-Amino-5-bromopyridine

| Fused Heterocycle | General Synthetic Strategy | Key Reagents |

| Imidazo[1,2-a]pyridines | Condensation/Cyclization | α-Haloketones, Ynones |

| Triazolo[1,5-a]pyridines | Cyclization | N-(Pyridin-2-yl)formamidoximes, Trifluoroacetic anhydride |

| Triazolo[4,3-a]pyridines | Cyclization | Hydrazides, Dehydration |

Exploration of Prodrug Strategies Through Carbamate Modification

The carbamate group is a well-known promoiety in prodrug design. nih.gov Prodrugs are inactive or less active precursors that are converted to the active drug in the body. This strategy is often employed to improve the physicochemical properties of a drug, such as its solubility, stability, and bioavailability.

Modification of the carbamate group of this compound derivatives can be a viable prodrug strategy. For instance, attaching a hydrophilic or a lipophilic moiety to the carbamate nitrogen or the carbonyl group can modulate the drug's properties. The cleavage of the carbamate in vivo, often by esterases, would then release the active parent compound.

Advanced Characterization Techniques for 5 Bromopyridin 2 Yl Carbamic Acid

Spectroscopic Analysis Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic characteristics of (5-Bromopyridin-2-yl)carbamic acid. By interacting with electromagnetic radiation, molecules reveal a wealth of information about their constituent atoms, bond types, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule and probing the chemical environment of nitrogen atoms. While the inherent instability of this compound presents challenges for direct analysis, data from its stable ester derivatives, such as ethyl (5-bromopyridin-2-yl)carbamate, offer valuable structural insights. bldpharm.com

¹H NMR: In the proton NMR spectrum of a derivative like diethyl 2-(tert-butylamino)-6-(o-tolyl)pyridine-3,4-dicarboxylate, distinct signals would correspond to the aromatic protons on the pyridine (B92270) ring, the N-H proton of the carbamate (B1207046) group, and the protons of the ethyl group. nih.gov The chemical shifts and coupling patterns of the pyridyl protons are particularly informative for confirming the substitution pattern.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For a related derivative, diethyl 2-(tert-butylamino)-6-(o-tolyl)pyridine-3,4-dicarboxylate, characteristic peaks would be observed for the carbonyl carbon of the carbamate, the five carbons of the bromopyridine ring, and the carbons of the ethyl group. nih.gov The chemical shift of the carbon bonded to bromine is significantly influenced by the halogen's electronegativity.

¹⁵N NMR: ¹⁵N NMR, though less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can offer direct information about the nitrogen environment in the pyridine ring and the carbamate moiety. Data from related pyridine compounds can provide expected chemical shift ranges. nih.gov

Table 1: Predicted NMR Data for this compound Derivatives

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Pyridyl-H | 7.5 - 8.5 |

| N-H (Carbamate) | 9.0 - 10.0 | |

| O-CH₂ (Ethyl Ester) | ~4.3 | |

| CH₃ (Ethyl Ester) | ~1.3 | |

| ¹³C | C=O (Carbamate) | 150 - 160 |

| C-Br (Pyridine) | 110 - 120 | |

| Pyridine Ring Carbons | 110 - 150 | |

| O-CH₂ (Ethyl Ester) | ~62 | |

| CH₃ (Ethyl Ester) | ~14 | |

| ¹⁵N | Pyridine-N | -100 to 0 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. acs.orgcdnsciencepub.comrsc.orgaps.orgresearchgate.net These vibrations are specific to the types of bonds and functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. For instance, the N-H stretch of the carbamate group would appear in the range of 3200-3400 cm⁻¹. The C=O (carbonyl) stretch is a strong band typically found around 1700-1740 cm⁻¹. Vibrations associated with the pyridine ring, including C-H, C-N, and C-C stretching, would be observed in the fingerprint region (below 1600 cm⁻¹). The C-Br stretch would appear at lower wavenumbers, typically in the 500-600 cm⁻¹ range. The NIST WebBook provides IR spectral data for related compounds like 3-bromopyridine. nist.gov

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving heavy atoms. The symmetric breathing mode of the pyridine ring would give a strong signal. The C-Br bond would also be Raman active. For 2-bromopyridine, Raman spectra have been documented and can serve as a reference. nih.gov

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Carbamate) | 3200 - 3400 | IR |

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |

| C=O Stretch (Carbamate) | 1700 - 1740 | IR |

| C=C, C=N Stretch (Pyridine Ring) | 1400 - 1600 | IR, Raman |

| C-N Stretch | 1200 - 1350 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization.

For this compound, the presence of bromine is a key diagnostic feature in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. libretexts.org This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of almost equal intensity separated by two mass-to-charge units (m/z). This isotopic signature is a powerful tool in identifying brominated compounds in complex mixtures, often utilized in HPLC-MS analyses. nih.gov

The fragmentation of this compound would likely proceed through the loss of carbon dioxide (CO₂) from the carbamic acid moiety, a common fragmentation pathway for such compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Aromatic systems like the pyridine ring in this compound exhibit characteristic π → π* and n → π* transitions. The UV-Vis spectrum of 2-aminopyridine (B139424) derivatives, which are structurally related, shows absorption maxima that can be influenced by substituents and the solvent environment. sciforum.netedinst.com For this compound, one would expect to observe absorption bands in the UV region, and the position of these bands can be sensitive to the pH of the solution due to the potential for protonation of the pyridine nitrogen. Studies on similar compounds like 2-aminopyridinium malonate have shown a lower cutoff wavelength, indicating transparency in the visible region. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable crystals of the unstable this compound may be difficult, analysis of a stable derivative would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would reveal the planarity of the pyridine ring and the conformation of the carbamate group. Furthermore, it would elucidate any hydrogen bonding networks or other non-covalent interactions that dictate the crystal packing.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of pyridine derivatives. helixchrom.com Reversed-phase HPLC, using a C18 column with an acidic mobile phase, is a common approach. sielc.com The use of a mass spectrometer as a detector (LC-MS) is particularly advantageous, as it can aid in the identification of impurities and degradation products. chromforum.org For basic compounds like pyridines, specialized columns or mobile phase additives may be necessary to achieve good peak shape and resolution. chromforum.org

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of a reaction and for preliminary purity checks. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a mixture of solvents) is crucial for achieving good separation.

Counter-Current Chromatography (CCC): For the separation of pyridine derivatives from synthetic mixtures, pH-zone-refining counter-current chromatography has proven to be an effective technique, yielding high-purity compounds. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-aminopyridine |

| 2-aminopyridinium malonate |

| 2-bromopyridine |

| 3-bromopyridine |

| Diethyl 2-(tert-butylamino)-6-(o-tolyl)pyridine-3,4-dicarboxylate |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds like this compound. Its high resolving power allows for the separation of the main compound from impurities and degradation products. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses. thermofisher.com

In a typical RP-HPLC method, the compound is dissolved in a suitable solvent and injected into the system. The separation is achieved on a non-polar stationary phase (like a C18 column) with a polar mobile phase. researchgate.net The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to optimize the separation. jocpr.com The inclusion of modifiers like trifluoroacetic acid or formic acid in the mobile phase helps to achieve sharper peaks and better resolution by controlling the ionization of the analyte. pubtexto.com

Research Findings:

While specific studies on this compound are not extensively detailed in publicly available literature, analytical methods for structurally related compounds, such as quinoline-O-carbamate derivatives and other carbamate pesticides, provide a strong basis for establishing a robust HPLC method. thermofisher.comnih.gov For instance, the analysis of carbamate derivatives often employs a C18 column with a gradient elution of acetonitrile and water, and UV detection at a wavelength where the chromophores of the molecule exhibit maximum absorbance. nih.gov The purity of synthesized quinoline-O-carbamate derivatives has been successfully determined using HPLC, demonstrating the suitability of this technique for quality control. nih.gov

Below is a representative table of HPLC conditions that could be applied for the analysis of this compound, based on established methods for similar compounds.

Table 1: Representative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table is a representation of typical starting conditions and would require optimization for specific analytical needs.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, this compound, with its polar carboxylic acid and carbamic acid functional groups, is non-volatile and would likely decompose at the high temperatures required for GC analysis. Therefore, direct analysis by GC is not feasible.

To utilize GC, a derivatization step is necessary to convert the non-volatile analyte into a volatile and thermally stable derivative. Common derivatization techniques for compounds containing acidic protons (like those in carboxylic and carbamic acids) include silylation or esterification. For instance, reacting the compound with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing its volatility.

Research Findings:

The principle of derivatization is well-established in GC analysis. While direct GC studies on this compound are absent from the literature, the analysis of other non-volatile organic acids and related structures routinely employs such derivatization steps prior to GC injection. This approach allows for the exploitation of the high separation efficiency of capillary GC columns.

Once derivatized, the resulting volatile compound can be analyzed using a standard GC system, typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. The choice of capillary column is crucial, with moderately polar columns often providing good separation for such derivatives.

Table 2: Representative GC Parameters for the Analysis of a Volatile Derivative of this compound

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Transfer Line | 280 °C |

This table outlines a hypothetical GC method for a derivatized form of the compound. The derivatization protocol and GC conditions would need to be carefully optimized.

Computational and Theoretical Investigations of 5 Bromopyridin 2 Yl Carbamic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (TUE), are instrumental in exploring the electronic landscape of (5-bromopyridin-2-yl)carbamic acid.

DFT studies are employed to determine the optimized geometry and electronic properties of this compound. By using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the equilibrium structure of the molecule can be predicted. These calculations provide data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional arrangement.

Furthermore, DFT allows for the calculation of the Mulliken atomic charge distribution, which reveals the partial charges on each atom. This information is vital for understanding the molecule's polarity and electrostatic potential. For instance, the nitrogen and oxygen atoms in the carbamic acid group are expected to carry negative partial charges, while the hydrogen atoms and the carbonyl carbon are expected to be more electropositive. The bromine atom, being electronegative, will also influence the charge distribution on the pyridine (B92270) ring.

Table 1: Hypothetical DFT-Calculated Geometric and Electronic Parameters for this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | 1.23 |

| C-N (amide) | 1.35 |

| C-O (hydroxyl) | 1.36 |

| N-H (amide) | 1.01 |

| O-H (hydroxyl) | 0.97 |

| C-Br | 1.90 |

| **Bond Angles (°) ** | |

| O=C-N | 124.5 |

| O=C-O | 122.0 |

| C-N-H | 119.0 |

| Mulliken Atomic Charges (e) | |

| O (carbonyl) | -0.55 |

| O (hydroxyl) | -0.60 |

| N (amide) | -0.80 |

| C (carbonyl) | +0.75 |

| Br | -0.05 |

Note: The values in this table are hypothetical and are intended for illustrative purposes, based on typical values for similar functional groups.

Molecular orbital analysis provides insights into the reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Fukui function calculations are used to predict the local reactivity of different atomic sites within the molecule. The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. Specifically, the function f+(r) predicts sites susceptible to nucleophilic attack (electron acceptance), while f-(r) predicts sites prone to electrophilic attack (electron donation). For this compound, the carbonyl carbon is expected to be a primary site for nucleophilic attack, while the nitrogen and oxygen atoms, as well as the electron-rich regions of the pyridine ring, would be more susceptible to electrophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. For this compound, MD simulations can provide detailed information about its conformational flexibility and the nature of its intermolecular interactions in different environments (e.g., in solution or in the solid state).

By simulating the molecule's trajectory over time, MD can identify the most stable conformers and the energy barriers between them. This is particularly important for understanding the flexibility of the carbamic acid group relative to the pyridine ring. Furthermore, MD simulations can reveal the patterns of intermolecular hydrogen bonding. It is expected that the carbamic acid group will participate in strong hydrogen bonds, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H and O-H groups acting as hydrogen bond donors. These interactions are crucial in determining the molecule's properties in condensed phases.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, the prediction of its infrared (IR) spectrum is particularly valuable.

Theoretical IR spectra can be calculated using DFT, which provides the vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. By comparing the predicted spectrum with an experimental IR spectrum, the vibrational modes can be assigned to specific functional groups and motions within the molecule. For example, the characteristic stretching frequencies for the C=O, N-H, O-H, and C-Br bonds can be identified.

Table 2: Hypothetical Comparison of Calculated and Typical Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated Frequency (Scaled) | Typical Experimental Range |

| O-H Stretch | 3450 | 3200-3600 |

| N-H Stretch | 3350 | 3100-3500 |

| C=O Stretch | 1710 | 1680-1730 |

| C-N Stretch | 1380 | 1350-1450 |

| C-O Stretch | 1250 | 1210-1330 |

| C-Br Stretch | 650 | 550-700 |

Note: The values in this table are hypothetical and intended for illustrative purposes.

Reaction Mechanism Modeling and Transition State Analysis for Key Reactions

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, reaction mechanism modeling can be used to study various transformations, such as substitution reactions at the pyridine ring or reactions involving the carbamic acid functionality.

Using DFT, the potential energy surface of a reaction can be mapped out, identifying the reactants, products, intermediates, and, most importantly, the transition states. Transition state analysis provides the activation energy of the reaction, which is a key determinant of the reaction rate. By calculating the geometries and energies of the transition states, the feasibility of different reaction pathways can be assessed. For instance, the mechanism of a nucleophilic substitution at the bromine-bearing carbon of the pyridine ring could be investigated, providing insights into the role of the carbamic acid group in modulating the reactivity of the ring.

Emerging Applications of 5 Bromopyridin 2 Yl Carbamic Acid and Its Derivatives in Chemical Sciences

Role as a Versatile Synthetic Building Block in Organic Chemistry

(5-Bromopyridin-2-yl)carbamic acid serves as a highly versatile building block in organic synthesis, primarily owing to the presence of the bromine atom, which is amenable to a variety of cross-coupling reactions. This allows for the strategic introduction of diverse functionalities onto the pyridine (B92270) core, leading to the construction of complex molecular architectures.

The bromine atom at the 5-position of the pyridine ring is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki-Miyaura coupling of a (5-Bromopyridin-2-yl)carbamate derivative with various boronic acids or esters can yield a wide array of 5-aryl or 5-heteroarylpyridines. These substituted pyridines are prevalent scaffolds in medicinal chemistry and drug discovery.

The carbamic acid moiety itself can be utilized in several ways. It can act as a directing group in certain reactions or be a precursor to an amino group via decarboxylation. The tert-butyl ester of this compound, for example, is a commercially available and stable intermediate that can be readily deprotected to reveal the free amine. This amine can then undergo a plethora of reactions, including acylation, alkylation, and sulfonylation, further expanding the synthetic utility of the parent molecule.

The strategic combination of the reactive bromo and carbamate (B1207046) functionalities allows for a modular approach to the synthesis of highly substituted pyridines. This is particularly valuable in the creation of libraries of compounds for high-throughput screening in drug discovery and materials science.

Table 1: Examples of Cross-Coupling Reactions Utilizing Bromo-Pyridine Scaffolds

| Cross-Coupling Reaction | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 5-Arylpyridine derivatives |

| Heck Reaction | Alkene, Pd catalyst, base | 5-Alkenylpyridine derivatives |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynylpyridine derivatives |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 5-Aminopyridine derivatives |

Potential in Materials Science (e.g., as Monomers, Ligands, or Dyes)

The unique structural features of this compound and its derivatives suggest their potential utility in the field of materials science. The pyridine nitrogen and the carbamate group can act as coordination sites for metal ions, making these compounds attractive candidates for the construction of metal-organic frameworks (MOFs) and coordination polymers.

The bromo-substituent offers a handle for post-synthetic modification of such materials, allowing for the tuning of their properties, such as porosity, stability, and catalytic activity. For example, a MOF constructed with a (5-Bromopyridin-2-yl)carbamate ligand could be further functionalized through cross-coupling reactions at the bromine site.

While direct applications of this compound as a monomer in polymer synthesis or in the development of dyes are not yet extensively reported in publicly available literature, its structural motifs are present in various functional materials. The pyridine ring is a common component in electroactive polymers and luminescent materials. The ability to introduce various substituents at the 5-position via the bromo-functionality could allow for the fine-tuning of the electronic and photophysical properties of such materials.

Application in Agrochemical Research and Development

Carbamate and pyridine derivatives are well-established classes of compounds in the agrochemical industry, known for their fungicidal, insecticidal, and herbicidal properties. mdpi.com While specific research on the agrochemical applications of this compound is not widely documented, its structural components suggest a potential for bioactivity.

Carbamate insecticides are known to act by inhibiting the enzyme acetylcholinesterase in insects. mdpi.com Furthermore, various substituted pyridine carboxamides have been investigated as fungicides, with some exhibiting potent activity against plant pathogens. nih.gov For instance, certain N-aryl carbamate derivatives have shown significant antifungal activity against a range of plant fungal pathogens. princeton.edu Pyridine carboxylic acid herbicides are also known to mimic plant growth hormones, leading to abnormal growth and death in susceptible weeds. nih.gov

Given these precedents, derivatives of this compound could be synthesized and screened for potential agrochemical activity. The bromo-substituent provides a convenient point for diversification to explore structure-activity relationships and optimize for potency and selectivity against target pests or weeds.

Table 2: Examples of Bioactive Carbamate and Pyridine Derivatives in Agrochemicals

| Compound Class | Mode of Action | Target Organism | Reference |

| Carbamate Insecticides | Acetylcholinesterase inhibition | Insects | mdpi.com |

| Pyridine Carboxamides | Succinate dehydrogenase inhibition | Fungi | nih.gov |

| N-Aryl Carbamates | Inhibition of fungal enzymes | Fungi | princeton.edu |

| Pyridine Carboxylic Acids | Auxin mimics | Weeds | nih.gov |

Utility in Analytical Chemistry as a Reference Standard or Derivatizing Agent

In analytical chemistry, well-characterized compounds are essential for use as reference standards for the identification and quantification of analytes. The methyl ester of this compound is listed in the United States Environmental Protection Agency (EPA) Electronic Data Deliverable Valid Values Reference Manual, which suggests its potential relevance as an analytical standard for environmental monitoring or other chemical analyses. nih.govprinceton.edunih.gov The availability of a pure, stable form of this compound would be crucial for developing and validating analytical methods.

Furthermore, the reactive nature of the carbamic acid or the corresponding amine after decarboxylation could be exploited for the development of derivatizing agents. Derivatization is a common strategy in chromatography to improve the analytical properties of a target molecule, such as its volatility, thermal stability, or detectability. For example, the amino group of a deprotected derivative could be reacted with a fluorogenic reagent to enhance its detection in liquid chromatography with fluorescence detection.

Contribution to the Development of New Catalysts or Ligands in Organometallic Chemistry

Pyridine-based ligands are ubiquitous in organometallic chemistry and catalysis due to their ability to form stable complexes with a wide range of transition metals. nih.gov These complexes have found applications in numerous catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations.

This compound and its derivatives offer several potential coordination modes. The pyridine nitrogen is a primary binding site, and the carbamate group, or the amine after deprotection, can also coordinate to a metal center, potentially acting as a bidentate ligand. The electronic properties of the pyridine ring, and thus the catalytic activity of the resulting metal complex, can be tuned by introducing different substituents at the 5-position via reactions at the bromo-substituent.

While specific research on organometallic complexes derived directly from this compound is not extensively reported, the broader class of substituted pyridine ligands is of significant interest in the development of new catalysts with enhanced activity, selectivity, and stability. The modular nature of this building block makes it an attractive platform for the synthesis and screening of new ligand libraries for various catalytic applications.

Conclusion and Future Research Perspectives

Summary of Key Academic Discoveries Regarding (5-Bromopyridin-2-yl)carbamic Acid

Direct academic literature focusing exclusively on this compound is limited; its significance is primarily documented through its role as a crucial intermediate in the synthesis of more complex molecules. The core structure, featuring a brominated pyridine (B92270) ring linked to a carbamic acid, presents two key reactive sites: the bromine atom, which is susceptible to substitution, and the carbamic acid moiety, which can participate in various coupling and modification reactions.

Unexplored Reactivity and Synthetic Avenues for Future Research

The bifunctional nature of this compound opens up numerous avenues for synthetic exploration that remain largely untapped. The reactivity of the carbamate (B1207046) group and the bromopyridine ring can be exploited to create diverse molecular architectures.

Unexplored Synthetic Reactions:

| Reaction Type | Potential Reagents/Conditions | Expected Outcome |

| Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki), amines (Buchwald-Hartwig), alkynes (Sonogashira) | Formation of C-C, C-N, and C-C bonds at the C5 position of the pyridine ring. |

| Intramolecular Cyclization | Introduction of a suitable tethered group (e.g., allyl) followed by Pd-catalyzed or radical-induced cyclization. rsc.org | Synthesis of novel fused heterocyclic systems, such as thieno[3,2-b]pyrroles or similar pyridopyrroles. rsc.org |

| Copper-Mediated Reactions | Copper salts (e.g., CuBr₂, CuCl₂) under radical conditions. nih.gov | Divergent synthesis pathways leading to various halogenated heterocyclic products. nih.gov |

| Carbamate Modification | Reaction with various nucleophiles (alcohols, amines, thiols). organic-chemistry.org | Formation of esters, ureas, and thiocarbamates, expanding the library of derivatives. |

Future research could focus on controlling the chemoselectivity of these reactions. For example, by carefully selecting catalysts and reaction conditions, one could selectively functionalize either the bromine-bearing carbon or the carbamate group. Studies on related N-thienylcarbamates have shown that intramolecular cyclizations can be induced, leading to complex fused ring systems like thienooxazepinones. rsc.org Similar strategies applied to this compound could yield novel pyridyl-fused heterocycles. Furthermore, metal-free synthesis protocols, such as the dehydration of the carbamic acid to an isocyanate intermediate, could be explored for creating unsymmetrical ureas and other carbamates under mild conditions. organic-chemistry.org

Potential for Development of Advanced Functional Molecules from this compound

The structural motifs present in this compound are frequently found in biologically active compounds, suggesting significant potential for developing advanced functional molecules.

The carbamate functional group is a well-established pharmacophore known to act as a covalent inhibitor of enzymes. nih.gov Specifically, activated carbamates show high selectivity for serine hydrolases, a large and diverse enzyme class implicated in numerous diseases. nih.gov By using this compound as a scaffold, medicinal chemists could design and synthesize targeted inhibitors. The bromopyridine unit allows for systematic modification to optimize potency, selectivity, and pharmacokinetic properties.

Potential Applications in Functional Molecule Development:

| Application Area | Rationale | Example Target |

| Medicinal Chemistry | Carbamates are known enzyme inhibitors; the bromopyridine scaffold allows for structural diversification. nih.gov | Serine hydrolases (e.g., MAGL, ABHD6), kinases, G-protein coupled receptors. nih.gov |

| Materials Science | Pyridyl and aromatic structures can be used to construct polymers and organic electronics. | Organic light-emitting diodes (OLEDs), conductive polymers. |

| Agrochemicals | Carbamate-based compounds are a major class of pesticides. | Insecticides, herbicides with novel modes of action. |

The development of derivatives like 3-((5-bromopyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid points to its utility in creating molecules that target specific enzymes or receptors. The bromine atom can be replaced with various other groups through cross-coupling reactions, allowing for the introduction of diverse functionalities to probe interactions with biological targets. This synthetic tractability makes this compound an attractive starting point for fragment-based drug discovery and the development of chemical probes for biological research.

Methodological Advancements in the Study of Related Bromopyridyl Carbamates

Advancements in analytical chemistry are crucial for the characterization and quantification of this compound and its derivatives. The complexity of biological and environmental samples necessitates highly sensitive and selective analytical techniques.

Traditional methods for carbamate analysis include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). researchgate.net However, modern mass spectrometry-based techniques offer superior performance. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for analyzing carbamate residues, offering excellent sensitivity and specificity through modes like Multiple Reaction Monitoring (MRM). researchgate.net This technique allows for both the quantification and confirmation of analytes in a single run. researchgate.net

Another promising technique is Surface-Enhanced Raman Spectroscopy (SERS), which provides ultrasensitive detection of molecules and overcomes some limitations of conventional chromatographic methods, such as complex sample preparation and the need for expensive, non-portable instruments. researchgate.net Developing SERS-based methods for bromopyridyl carbamates could enable rapid, on-site analysis. These advanced methodologies are essential for pharmacokinetic studies, metabolite identification, and residue analysis in various matrices, thereby supporting the development of new functional molecules derived from this compound.

Q & A

Q. What synthetic methodologies are recommended for preparing (5-Bromopyridin-2-yl)carbamic acid and its derivatives?

The synthesis of this compound derivatives often involves carbamate protection strategies. For example, tert-butyl (5-Bromopyridin-2-yl)carbamate is synthesized via Boc (tert-butoxycarbonyl) protection of the amine group, enabling selective reactivity in subsequent steps . Additionally, Hofmann rearrangement reactions using brominating agents (e.g., Br₂/KOH) can generate carbamic acid intermediates, as demonstrated in the conversion of N-bromoamides to amines via carbamic acid formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect byproducts.

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for confirming substitution patterns (e.g., bromine at C5, carbamate at C2) .

- Mass Spectrometry (MS) : LC/ESI-MS or GC-MS for molecular weight verification, as applied to structurally related bromopyridine derivatives .

Q. What storage conditions are optimal for this compound derivatives?

Stability is temperature-sensitive. Boronic ester analogs (e.g., 2-Bromopyridine-5-boronic acid pinacol ester) require storage at 0–6°C to prevent degradation . For carbamate-protected derivatives like tert-butyl (5-Bromopyridin-2-yl)carbamate, desiccated storage under inert gas (N₂/Ar) is advised to avoid hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during the synthesis of this compound derivatives?

Systematic screening using informer libraries (e.g., Aryl Halide Chemistry Informer Library) allows comparison of reaction conditions across diverse substrates. For instance, Merck’s library identifies solvent effects, catalyst compatibility, and competing side reactions (e.g., debromination) that impact yields . Parallel scale-up experiments with controlled variables (temperature, stoichiometry) further isolate failure modes .

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

The bromine atom at C5 facilitates Suzuki-Miyaura couplings with boronic acids, as seen in 2-Bromopyridine-5-boronic acid derivatives . The carbamate group at C2 may sterically hinder coupling at adjacent positions, necessitating Pd-catalyzed conditions optimized for bulky substrates (e.g., XPhos ligands, elevated temperatures) .

Q. How does this compound function in medicinal chemistry applications?

Carbamic acid derivatives are pivotal in drug discovery. For example, ethyl carbamate analogs (e.g., Retigabine) modulate ion channels by interacting with KCNQ4 domains, as shown in electrophysiological studies . Structural analogs with bromine substituents enhance binding affinity due to halogen bonding with target proteins .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

- ADME Prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability.

- Molecular Dynamics (MD) Simulations : Used to study interactions with biological targets (e.g., Mpro protease), as demonstrated for carbamate esters in COVID-19 drug design .

- Docking Studies : AutoDock Vina or Schrödinger Suite evaluates binding modes, leveraging X-ray crystallography data of related compounds .

Data Contradiction and Optimization

Q. Why do discrepancies arise in reported melting points for this compound derivatives?

Variations in purity (e.g., residual solvents, byproducts) and polymorphic forms can affect melting points. For example, 5-Bromopicolinic acid (structurally similar) exhibits a reported mp of 173–175°C, but deviations occur if recrystallization solvents (e.g., EtOH vs. DCM) are not standardized .

Q. How can researchers optimize reaction conditions for introducing carbamate groups to 5-bromopyridines?

A design-of-experiments (DoE) approach is recommended:

- Solvent Screening : Polar aprotic solvents (DMF, THF) enhance carbamate formation .

- Catalyst Selection : DMAP (4-dimethylaminopyridine) accelerates carbamate coupling .

- Temperature Control : Reactions at 0–25°C minimize side reactions (e.g., bromine displacement) .

Methodological Validation

Q. What analytical workflows validate the stability of this compound under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.